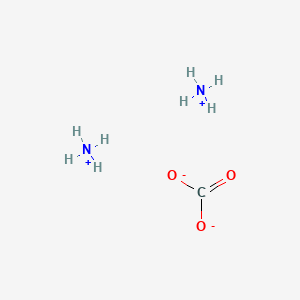
1,25-dihydroxyvitamin D3-26,23-lactone
Descripción general
Descripción
1,25-Dihydroxyvitamin D3-26,23-lactone is a metabolite of vitamin D3. It is formed in the body under normocalcemic conditions and when 1,25-dihydroxyvitamin D3 is administered. This compound plays a significant role in various biological processes, including bone health, cellular differentiation, and immune function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,25-dihydroxyvitamin D3-26,23-lactone typically involves multiple steps starting from vitamin D3. The process includes hydroxylation reactions at specific positions on the vitamin D3 molecule. Key steps include:
Hydroxylation at the 1α position: This is often achieved using specific enzymes or chemical reagents that introduce a hydroxyl group at the 1α position.
Hydroxylation at the 25 position:
Formation of the lactone ring: This involves the cyclization of the molecule to form the lactone ring between the 26 and 23 positions.
Industrial Production Methods
Industrial production of this compound is typically carried out using biotechnological methods involving microbial or enzymatic synthesis. These methods are preferred due to their specificity and efficiency in producing the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,25-Dihydroxyvitamin D3-26,23-lactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Enzymes specific to hydroxylation reactions.
Major Products
The major products formed from these reactions include various hydroxylated derivatives of vitamin D3, which have different biological activities and applications.
Aplicaciones Científicas De Investigación
1,25-Dihydroxyvitamin D3-26,23-lactone has numerous applications in scientific research:
Chemistry: Used as a reference compound in the study of vitamin D3 metabolism and its derivatives.
Biology: Investigated for its role in cellular differentiation and immune function.
Medicine: Explored for its potential therapeutic effects in bone health, cancer treatment, and immune modulation.
Industry: Utilized in the formulation of supplements and pharmaceuticals aimed at improving bone health and treating vitamin D deficiencies
Mecanismo De Acción
1,25-Dihydroxyvitamin D3-26,23-lactone exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cellular proliferation. The binding of this compound to the receptor leads to the activation or repression of target genes, thereby modulating biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,25-Dihydroxyvitamin D3: The active form of vitamin D3, crucial for calcium absorption and bone health.
24,25-Dihydroxyvitamin D3: Another metabolite of vitamin D3, involved in bone mineralization.
25-Hydroxyvitamin D3: A precursor to the active form, used as a marker for vitamin D status in the body.
Uniqueness
1,25-Dihydroxyvitamin D3-26,23-lactone is unique due to its specific lactone ring structure, which imparts distinct biological activities compared to other vitamin D3 metabolites. This structural difference allows it to interact differently with the vitamin D receptor and other molecular targets, leading to unique effects on bone health, immune function, and cellular differentiation .
Propiedades
IUPAC Name |
(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYIVSWWSRCZFA-RWVJFQLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051359 | |
| Record name | Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81203-50-1, 208408-46-2 | |
| Record name | Calcitriol lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81203-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000969 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)


![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide](/img/structure/B10773737.png)
![2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol](/img/structure/B10773738.png)
![1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B10773739.png)
![[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)
![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10773752.png)
![[(1S,2S,3S,4S,5R,6S,8S,9R,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773762.png)
![(1-methylcyclopropyl) 4-[1-fluoro-2-[[2-(2,3,6-trifluorophenyl)acetyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B10773765.png)
